An In-depth Technical Guide to the Physicochemical Properties of N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine
An In-depth Technical Guide to the Physicochemical Properties of N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine
Abstract
This technical guide provides a comprehensive analysis of the predicted chemical and physical properties of the novel small molecule, N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine. While direct experimental data for this specific compound is not extensively available in public literature, this document, designed for researchers, scientists, and drug development professionals, extrapolates its likely characteristics based on the well-established principles of medicinal chemistry and the known influence of its constituent functional groups: a 2-bromo-4-chlorophenyl moiety, a benzylic methylene linker, and an oxetan-3-amine core. The inclusion of the oxetane ring, a motif of growing importance in drug discovery, is given particular focus for its potential to favorably modulate key drug-like properties.[1][2][3][4] This guide further outlines detailed, field-proven methodologies for the empirical characterization and validation of these properties, ensuring scientific integrity and providing a robust framework for its potential development.
Introduction: The Rationale for N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine in Modern Drug Discovery
The quest for novel chemical entities with optimized pharmacokinetic and pharmacodynamic profiles is a cornerstone of modern drug development. The strategic incorporation of specific structural motifs can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target engagement. The subject of this guide, N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine, represents a confluence of functionalities designed to address common challenges in medicinal chemistry.
The di-halogenated phenyl ring provides a scaffold with significant lipophilicity, often associated with enhanced membrane permeability. The bromine and chlorine substituents also offer potential vectors for metabolic pathways and can influence binding interactions within a target protein. The central benzylic amine linkage is a common feature in many bioactive molecules.
Of particular significance is the oxetane ring. This four-membered cyclic ether has gained considerable traction as a bioisostere for gem-dimethyl and carbonyl groups.[2][3] Its incorporation is known to impart a range of beneficial physicochemical properties, including:
-
Enhanced Solubility: The polar nature of the ether oxygen in the strained oxetane ring can improve aqueous solubility compared to its carbocyclic or more lipophilic counterparts.[2]
-
Modulated Basicity: The electron-withdrawing inductive effect of the oxetane's oxygen atom can reduce the basicity (pKa) of the adjacent amine.[3] This can be advantageous in mitigating off-target effects, such as hERG inhibition, which are often associated with highly basic amines.[1]
-
Improved Metabolic Stability: The oxetane ring can block sites of metabolism and is often more resistant to metabolic degradation than other functional groups.[2]
-
Three-Dimensionality: The non-planar structure of the oxetane ring increases the three-dimensionality of the molecule, which can lead to improved target selectivity and reduced off-target binding.[3]
This guide will now delve into the predicted physicochemical properties of N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine, followed by a detailed exposition of the experimental protocols required for their empirical validation.
Predicted Physicochemical Properties
The following table summarizes the predicted and calculated physicochemical properties of N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine. It is imperative to note that these values are theoretical and require experimental verification.
| Property | Predicted/Calculated Value | Rationale and Key Considerations |
| Molecular Formula | C₁₀H₁₂BrClNO | Based on the chemical structure. |
| Molecular Weight | 277.57 g/mol | Calculated from the atomic weights of the constituent elements. |
| Appearance | Likely an off-white to pale yellow solid at room temperature. | Based on the typical appearance of similar aromatic amines and the presence of halogens. |
| Melting Point | Predicted to be in the range of 60-120 °C. | The presence of the rigid aromatic ring and intermolecular hydrogen bonding potential from the amine would suggest a solid state. The exact melting point would be highly dependent on the crystalline form. |
| Boiling Point | > 300 °C (with decomposition) | High molecular weight and polarity suggest a high boiling point, likely with decomposition under atmospheric pressure. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, DMSO, and dichloromethane. | The oxetane and amine groups will contribute to some aqueous solubility, but the halogenated phenyl ring will dominate, leading to overall low water solubility.[2] |
| Predicted logP | ~3.5 - 4.5 | The lipophilic 2-bromo-4-chlorophenyl group is the major contributor. The oxetane ring is expected to slightly decrease the logP compared to a purely carbocyclic analog. |
| Predicted pKa | ~8.0 - 9.0 | The basicity of the secondary amine is expected to be reduced by the inductive electron-withdrawing effect of the oxetane ring.[3] |
Comprehensive Analytical Characterization
A rigorous analytical workflow is essential to confirm the identity, purity, and physicochemical properties of N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine. The following sections detail the recommended experimental protocols.
Molecular Structure and Purity Determination
The initial and most critical step is the unambiguous confirmation of the molecular structure and the assessment of its purity. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule.
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):
-
δ 7.5 - 7.0 (m, 3H): Aromatic protons of the 2-bromo-4-chlorophenyl ring. The substitution pattern will lead to a complex multiplet.[5][6]
-
δ 4.8 - 4.6 (m, 2H): Methylene protons of the oxetane ring adjacent to the oxygen (O-CH₂).
-
δ 4.5 - 4.3 (m, 2H): Methylene protons of the oxetane ring adjacent to the amine-bearing carbon.
-
δ 3.8 (s, 2H): Benzylic methylene protons (Ar-CH₂-N).
-
δ 3.7 - 3.5 (m, 1H): Methine proton of the oxetane ring (CH-N).
-
δ 2.0 - 1.8 (br s, 1H): Amine proton (N-H). The chemical shift and peak shape can be variable and concentration-dependent.[7]
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):
-
δ 135 - 125: Aromatic carbons. The exact shifts will be influenced by the bromine and chlorine substituents.[6]
-
δ 70 - 65: Oxetane carbons bonded to oxygen (O-CH₂).
-
δ 55 - 50: Benzylic carbon (Ar-CH₂-N).
-
δ 50 - 45: Oxetane methine carbon (CH-N).
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters should be used.
-
Data Analysis: Process the spectra using appropriate software. Integrate the ¹H NMR signals to determine proton ratios. Assign all peaks based on their chemical shifts, multiplicities, and correlation spectra (e.g., COSY, HSQC) if necessary.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Predicted Mass Spectrum (Electrospray Ionization, Positive Mode - ESI+):
-
[M+H]⁺: Expected at m/z 277.57 (calculated for C₁₀H₁₃⁷⁹Br³⁵ClNO⁺). The isotopic pattern will be characteristic of a molecule containing one bromine and one chlorine atom.
-
Major Fragments: The primary fragmentation is anticipated to be the cleavage of the benzylic C-N bond, leading to the formation of the 2-bromo-4-chlorobenzyl cation.[8][9][10] Other fragments may arise from the oxetane ring.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Chromatography: Inject the sample onto a reverse-phase HPLC column (e.g., C18) and elute with a gradient of water and acetonitrile containing 0.1% formic acid.
-
Mass Spectrometry: Analyze the eluent using an ESI-MS detector in positive ion mode. Acquire full scan data to identify the protonated molecular ion and its isotopic pattern.
-
Tandem MS (MS/MS): Perform fragmentation analysis on the parent ion to confirm the predicted fragmentation pattern.
IR spectroscopy is used to identify the presence of specific functional groups.
Predicted IR Absorptions (cm⁻¹):
-
3400 - 3300 (sharp, weak-medium): N-H stretch of the secondary amine.[11][12]
-
3100 - 3000 (weak): Aromatic C-H stretch.[13]
-
2950 - 2850 (medium): Aliphatic C-H stretch (from the methylene and methine groups).
-
1600 - 1450 (medium-strong): Aromatic C=C stretching vibrations.[13]
-
1100 - 1000 (strong): C-O-C stretch of the oxetane ether.
-
850 - 800 (strong): C-H out-of-plane bending, indicative of the aromatic substitution pattern.[13]
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate.
-
Data Acquisition: Acquire the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.
Physicochemical Property Determination
The following experimental protocols are designed to measure key physicochemical properties that are critical for drug development.
A shake-flask method is the gold standard for determining thermodynamic solubility.
Experimental Protocol: Shake-Flask Solubility
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a sealed vial.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.
The partition coefficient (logP) or distribution coefficient at a specific pH (logD) is a measure of a compound's lipophilicity.
Experimental Protocol: Shake-Flask logD₇.₄
-
System Preparation: Prepare a biphasic system of n-octanol and PBS (pH 7.4). Pre-saturate each phase with the other by vigorous mixing followed by separation.
-
Sample Addition: Dissolve a known amount of the compound in the n-octanol phase.
-
Partitioning: Add a known volume of the PBS phase and shake the mixture vigorously for several hours to allow for partitioning.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Determine the concentration of the compound in both the n-octanol and PBS phases using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate logD₇.₄ as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the PBS phase.
Potentiometric titration is a reliable method for determining the pKa of the ionizable amine group.
Experimental Protocol: Potentiometric Titration
-
Sample Preparation: Dissolve a precise amount of the compound in a suitable co-solvent system (e.g., methanol/water) to ensure solubility.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve.
Visualization of Molecular Structure and Analytical Workflow
The following diagrams, generated using Graphviz, provide a visual representation of the molecular structure and a general workflow for the characterization of N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine.
Caption: Molecular structure of N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine.
Caption: General analytical workflow for the characterization of the target compound.
Conclusion
N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine is a molecule of interest due to the strategic combination of a halogenated aromatic system and an oxetane moiety, a feature increasingly recognized for its ability to confer desirable drug-like properties. This guide has provided a detailed, predictive overview of its chemical and physical characteristics, grounded in established scientific principles. Furthermore, it has laid out a comprehensive and rigorous set of experimental protocols for the empirical validation of these properties. By following these methodologies, researchers and drug development professionals can confidently ascertain the identity, purity, and key physicochemical parameters of this and similar novel chemical entities, thereby enabling informed decisions in the progression of drug discovery programs.
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